4-(5-Formyl-2-furyl)benzoic acid 4-(5-Formyl-2-furyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 39245-15-3
VCID: VC21318524
InChI: InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
SMILES: C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O
Molecular Formula: C12H8O4
Molecular Weight: 216.19 g/mol

4-(5-Formyl-2-furyl)benzoic acid

CAS No.: 39245-15-3

Cat. No.: VC21318524

Molecular Formula: C12H8O4

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Formyl-2-furyl)benzoic acid - 39245-15-3

Specification

CAS No. 39245-15-3
Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
IUPAC Name 4-(5-formylfuran-2-yl)benzoic acid
Standard InChI InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Standard InChI Key LBIJVLPGGBXNPM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

Basic Identification Parameters

4-(5-Formyl-2-furyl)benzoic acid is registered with the Chemical Abstracts Service (CAS) number 39245-15-3, providing a unique identifier for this particular compound in the chemical literature and databases . The compound possesses a molecular formula of C12H8O4, indicating twelve carbon atoms, eight hydrogen atoms, and four oxygen atoms within its structure . With a molecular weight of 216.19 g/mol, this compound falls within the low to medium molecular weight range for organic compounds, potentially facilitating its application in various chemical processes and biological systems .

Structural Characteristics

The molecular structure of 4-(5-Formyl-2-furyl)benzoic acid consists of a benzoic acid moiety connected to a furan ring at the para position (position 4) of the benzene ring. This furan ring is further functionalized with a formyl group (aldehyde) at position 5. The spatial arrangement creates a planar, conjugated system that contributes to the compound's chemical behavior and reactivity patterns . The presence of both the carboxylic acid and the aldehyde functional groups provides multiple sites for potential chemical modifications and interactions.

Nomenclature and Identification Systems

Several formal and systematic naming conventions exist for this compound:

  • IUPAC Name: 4-(5-formylfuran-2-yl)benzoic acid

  • Alternative names: 4-(5-Formyl-furan-2-yl)-benzoic acid, 5-(4-carboxyphenyl)-2-furaldehyde

  • InChI: InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)

  • InChIKey: LBIJVLPGGBXNPM-UHFFFAOYSA-N

  • SMILES Notation: C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O

The compound is indexed in multiple chemical databases, including PubChem (CID 612279), ChEMBL (CHEMBL1540325), and Wikidata (Q82119504), facilitating access to additional information and research findings .

Physicochemical Properties

Solubility Profile

The compound's solubility profile can be inferred from its structural components. The carboxylic acid group introduces polarity and hydrogen bonding capabilities, potentially enabling solubility in polar solvents. Based on similar compounds, 4-(5-Formyl-2-furyl)benzoic acid likely exhibits:

  • Poor solubility in water

  • Moderate to good solubility in polar organic solvents such as methanol, ethanol, and acetone

  • Improved solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group

  • Good solubility in aprotic polar solvents like DMF or DMSO

This solubility profile is consistent with the extraction procedures described in synthesis methodologies, which utilize ethyl acetate for isolation of the compound .

Synthesis Methods

Documented Synthetic Approaches

The synthesis of 4-(5-Formyl-2-furyl)benzoic acid has been documented in scientific literature. One specific synthetic route involves the hydrolysis of ester precursors. According to ChemicalBook, the compound can be prepared with a 96% yield through the following procedure :

"LiOH (10mmol) was added to a solution of compounds 7a-e (1mmol) in CH3OH (10mL) and H2O (5mL). The reaction mixture was refluxed till ester disappeared in TLC (~1h), acidified with HCl 2N till pH 4-5 and extracted with AcOEt (3×25mL). The combined organic layers were washed with a NaHCO3 saturated solution (2×20mL) and brine (2×20mL). The desired products 8a-e were obtained as brown-red solid after evaporation of the solvent."

This procedure indicates that 4-(5-Formyl-2-furyl)benzoic acid is typically synthesized via the hydrolysis of an ester precursor, likely ethyl 4-(5-formylfuran-2-yl)benzoate, under basic conditions followed by acidification and extraction .

Synthetic Precursors and Related Compounds

Several related compounds appear in the synthesis pathway of 4-(5-Formyl-2-furyl)benzoic acid:

  • The ethyl ester form (ethyl 4-(5-formylfuran-2-yl)benzoate, CAS 19247-87-1) serves as a likely precursor

  • Furfural (CAS 98-01-1) may be involved in the construction of the formyl-furan portion

  • 4-Aminobenzoic acid (CAS 150-13-0) could potentially serve as a starting material for the benzoic acid moiety

These relationships with other commercially available compounds provide multiple potential synthetic routes for preparing 4-(5-Formyl-2-furyl)benzoic acid in laboratory and industrial settings.

Chemical Reactivity and Functional Group Behavior

Reactive Centers

The structure of 4-(5-Formyl-2-furyl)benzoic acid contains several reactive functional groups that influence its chemical behavior:

  • Carboxylic Acid Group: Located on the benzene ring, this group can undergo typical carboxylic acid reactions including esterification, amidation, reduction, and salt formation. The acidic nature allows for deprotonation under basic conditions, enhancing solubility in alkaline solutions.

  • Aldehyde (Formyl) Group: Positioned on the furan ring, this aldehyde functionality can participate in numerous reactions including:

    • Nucleophilic addition reactions

    • Oxidation to carboxylic acid

    • Reduction to alcohol

    • Condensation reactions (e.g., aldol, Wittig, and reductive amination)

  • Furan Ring: This oxygen-containing heterocycle exhibits aromatic properties but is generally more reactive than benzene. It may participate in:

    • Electrophilic aromatic substitution reactions

    • Diels-Alder reactions (as a diene)

    • Ring-opening reactions under acidic conditions

The combination of these reactive centers creates a versatile molecule with potential for diverse chemical transformations and derivatization.

Stability Considerations

The presence of the aldehyde group suggests potential sensitivity to oxidation. Long-term storage may require protection from oxygen and light to prevent gradual oxidation of the aldehyde to the corresponding carboxylic acid. The furan ring, while more stable than some other heterocycles, may still exhibit sensitivity to strong acids, which could promote ring-opening reactions.

Applications and Research Significance

Research Context

The compound appears in a 2022 research article published in Bioorganic Chemistry (volume 119, article 105518), suggesting ongoing scientific interest in this or closely related structures . The compound's inclusion in multiple chemical databases including PubChem, ChEMBL, and DSSTox further indicates its relevance to contemporary chemical research .

Comparative Analysis with Related Compounds

Structural Isomers

The positional isomer 3-(5-Formyl-2-furyl)benzoic acid (CAS 304884-54-6) differs only in the position of attachment between the benzoic acid and furan moieties. This meta-substituted isomer has the same molecular formula (C12H8O4) and molecular weight (216.192) but likely exhibits subtle differences in physical properties and reactivity patterns due to the altered spatial arrangement. Comparative studies between these isomers could provide valuable insights into structure-activity relationships.

Functional Derivatives

The ethyl ester derivative, ethyl 4-(5-formylfuran-2-yl)benzoate (CAS 19247-87-1), represents an important related compound with modified properties . The esterification of the carboxylic acid group generally increases lipophilicity while decreasing hydrogen bonding capability, potentially affecting solubility, membrane permeability, and biological activity profiles. This ester derivative likely serves as a precursor in the synthetic pathway to 4-(5-Formyl-2-furyl)benzoic acid .

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